molecular formula C15H25N5O2S B2899309 N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine CAS No. 2201356-70-7

N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B2899309
CAS No.: 2201356-70-7
M. Wt: 339.46
InChI Key: TZCUYEFMJSSUFX-UHFFFAOYSA-N
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Description

N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine is a chemical compound offered for research and development purposes. This substance is part of a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery. The structure incorporates a pyrimidine ring, a piperidine, and a pyrrolidine-1-sulfonyl group, which together make it a sophisticated potential building block for the synthesis of more complex molecules. Similar structural motifs, such as the N,6-dimethyl-N-(piperidin-3-yl)pyrimidin-4-amine scaffold , are commonly explored in pharmaceutical research. The piperidine and pyrrolidine rings are privileged structures in drug design, often used to modulate the physicochemical properties and bioavailability of candidate molecules. The presence of the sulfonamide group is particularly noteworthy, as this functional group is frequently employed in the design of enzyme inhibitors and can contribute to molecular recognition and binding affinity. Researchers may utilize this compound as a key intermediate in the synthesis of potential therapeutic agents, for building diverse compound libraries for high-throughput screening, or as a standard in analytical method development. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,6-dimethyl-N-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O2S/c1-13-11-15(17-12-16-13)18(2)14-5-9-20(10-6-14)23(21,22)19-7-3-4-8-19/h11-12,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCUYEFMJSSUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CCN(CC2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound Core Structure Key Substituents Biological Target/Activity Source
Target Compound Pyrimidin-4-amine N,6-dimethyl; 1-(pyrrolidine-1-sulfonyl)piperidin-4-yl Hypothesized: GPCR/Kinase modulation N/A
Compound 27 () Pyrimidin-4-amine 1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl; trifluoromethyl GPR119 agonist (EC₅₀ = 12 nM), glucose regulation PMID: 34010766
Fasnall () Thieno[2,3-d]pyrimidin-4-amine 5,6-dimethyl; 1-(phenylmethyl)pyrrolidin-3-yl FASN inhibitor (IC₅₀ = 90 nM), lipogenesis suppression CAS: 929978-58-5
N-Cyclopropyl Analog () Pyrimidin-4-amine N-cyclopropyl; 1-(2,3-dihydrobenzofuran-5-sulfonyl)piperidin-4-yl Undisclosed (structural focus) CAS: 2200547-95-9

Key Observations :

  • The target compound’s pyrrolidine sulfonyl group enhances solubility compared to Fasnall’s benzyl-pyrrolidine .
  • The N,6-dimethyl substitution mirrors Fasnall’s 5,6-dimethyl group, which improves membrane permeability .

Pharmacological and Physicochemical Properties

Parameter Target Compound Compound 27 Fasnall N-Cyclopropyl Analog
Molecular Weight ~420 g/mol* 556.55 g/mol 496.64 g/mol 400.49 g/mol
LogP ~2.8 (predicted) 3.5 4.1 2.3
Solubility Moderate (sulfonyl group) Low (trifluoromethyl) Low (thienopyrimidine core) High (benzofuran sulfonyl)
Bioactivity Hypothesized kinase inhibition GPR119 agonist (in vivo efficacy) FASN inhibition (anticancer) Undisclosed

Notes:

  • *Estimated based on analogs. The pyrrolidine sulfonyl group increases polarity, enhancing aqueous solubility compared to Fasnall .

Q & A

Q. Q1. What are the recommended synthetic routes for N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

Piperidine Ring Functionalization: Introduce the pyrrolidine-1-sulfonyl group via nucleophilic substitution, using sulfonylation reagents (e.g., pyrrolidine sulfonyl chloride) under anhydrous conditions .

Pyrimidine Core Assembly: Construct the pyrimidine ring via cyclization of dimethylurea derivatives with malononitrile or analogous precursors, followed by methylation .

Coupling Steps: Use cross-coupling reactions (e.g., Buchwald-Hartwig amination) to link the piperidine and pyrimidine moieties .
Key Considerations: Optimize temperature (60–100°C), solvent (DMF or THF), and catalysts (e.g., Pd/C) to minimize side products. Purification via HPLC or column chromatography is critical for high purity .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., dimethylamino, pyrrolidine sulfonyl groups). For example, the piperidin-4-yl proton signals appear at δ 2.8–3.5 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]+^+ at m/z ~420–450) .
  • HPLC: Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. Q3. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer: Initial screening should target receptors/enzymes common to piperidine-pyrimidine hybrids:

  • Kinase Inhibition Assays: Test against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
  • Cellular Uptake Studies: Use fluorescent tagging (e.g., FITC conjugation) to monitor permeability in Caco-2 cell monolayers .
  • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer: Discrepancies often arise from solvent polarity and measurement techniques:

  • Experimental Determination: Use shake-flask method with HPLC quantification in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) .
  • Computational Modeling: Predict solubility via COSMO-RS or Hansen solubility parameters, accounting for sulfonyl and dimethylamino groups’ hydrophobicity .
  • Co-Solvency Studies: Test solubility enhancers (e.g., cyclodextrins) for formulations .

Q. Q5. What strategies optimize the compound’s pharmacokinetic profile while retaining activity?

Methodological Answer: Modify substituents to balance lipophilicity and metabolic stability:

  • Bioisosteric Replacement: Substitute the pyrrolidine sulfonyl group with a tetrahydrofuran sulfone to reduce CYP450 metabolism .
  • Prodrug Design: Introduce esterase-labile groups (e.g., acetyl) on the pyrimidine amine to enhance oral bioavailability .
  • Plasma Stability Assays: Incubate with liver microsomes to identify metabolic hotspots (e.g., N-demethylation) and guide structural tweaks .

Q. Q6. How do steric and electronic effects of the pyrrolidine sulfonyl group impact target binding?

Methodological Answer: Use computational and experimental approaches:

  • Molecular Docking: Compare binding affinities in silico (e.g., AutoDock Vina) with/without the sulfonyl group. The sulfonyl moiety may enhance hydrogen bonding with kinase ATP pockets .
  • SAR Studies: Synthesize analogs (e.g., replacing sulfonyl with carbonyl) and test in kinase inhibition assays. For example, sulfonyl groups often improve potency by 2–5 fold .
  • X-ray Crystallography: Resolve co-crystal structures with target proteins (e.g., PI3Kγ) to map interactions .

Methodological Challenges and Solutions

Q. Q7. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

  • Side Reactions: At scale, exothermic reactions (e.g., sulfonylation) may cause decomposition. Use controlled addition rates and cooling baths .
  • Purification Bottlenecks: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .
  • Yield Variability: Optimize catalyst loading (e.g., 5 mol% Pd for coupling steps) via DoE (Design of Experiments) .

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